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Compound of Interest |

[2-Amino-1-(4-
Compound Name: Methoxyphenyl)Ethyl]Dimethylami

ne

Cat. No.: B113093

Application Notes: [2-Amino-1-(4-
Methoxyphenyl)Ethyl]Dimethylamine

Compound Identification

Systematic Name: [2-Amino-1-(4-Methoxyphenyl)Ethyl]Dimethylamine
e |[UPAC Name: 1-(4-methoxyphenyl)-N,N-dimethylethane-1,2-diamine[1]

« CAS Number: 851169-57-8[1]

e Molecular Formula: C11H1sN20[1]

e Synonyms: (2-Amino-1-(4-Methoxyphenyl)Ethyl)Dimethylamine, 4-Methoxyphenyl-2-amino-
N,N-dimethylethanamine[1][2]

Introduction

[2-Amino-1-(4-Methoxyphenyl)Ethyl]Dimethylamine is a phenethylamine derivative
recognized for its role as a versatile intermediate in the synthesis of more complex, biologically
active molecules.[2][3] While detailed pharmacological data for this specific compound is
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limited in publicly accessible literature, its structural similarity to other neurologically active
phenethylamines suggests its potential for use in neurological research, particularly in the
development of therapeutics for mood and anxiety disorders.[3] This document provides an
overview of its potential applications and representative protocols based on the activities of
structurally related compounds.

Potential Applications in Neurological Research

Based on its chemical structure and information from chemical suppliers, the primary
applications of this compound in a research setting are:

e Synthetic Intermediate: The compound serves as a key building block in medicinal chemistry
for the synthesis of novel pharmaceutical agents, particularly those targeting neurological
disorders.[2][3] Its structure is amenable to modifications that can alter its pharmacological
profile, making it a valuable starting point for developing new antidepressants and
anxiolytics.[3]

o Neurotransmitter System Research: It can be used in studies investigating neurotransmitter
systems.[3] As a phenethylamine derivative, it is hypothesized to interact with monoamine
systems, such as those for serotonin (5-HT), norepinephrine (NE), and dopamine (DA).
Research could involve using this compound as a tool to probe receptor binding sites or
transporter functions.

e Drug Discovery Lead Compound: The core structure can be used as a scaffold for the
development of new psychoactive compounds. By analyzing its structure-activity
relationships (SAR) through systematic chemical modifications, researchers can identify
novel ligands with desired selectivity and potency for specific neurological targets.

Hypothesized Mechanism of Action

Structurally related phenethylamines are known to exert their effects by interacting with various
components of the monoaminergic system.[4] The primary hypothesized mechanisms for a
compound like [2-Amino-1-(4-Methoxyphenyl)Ethyl]Dimethylamine would involve:

e Receptor Binding: Direct binding to G-protein coupled receptors (GPCRSs), such as serotonin
(e.g., 5-HT:2A, 5-HT2C) and adrenergic (e.g., a1, 32) receptors.[5][6][7] Agonism or
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antagonism at these receptors can modulate downstream signaling cascades, influencing
neuronal excitability and communication.

o Transporter Inhibition: Inhibition of monoamine transporters for serotonin (SERT),
norepinephrine (NET), and dopamine (DAT). By blocking the reuptake of these
neurotransmitters from the synaptic cleft, the compound could increase their availability and
enhance monoaminergic neurotransmission, a common mechanism for antidepressant
medications.[8]

o Neurotransmitter Release: Acting as a substrate for monoamine transporters, leading to
neurotransmitter release through a process known as reverse transport.

The diagram below illustrates a potential signaling pathway based on the interaction of a
phenethylamine derivative with a 5-HT2A receptor, a common target for this class of
compounds.[4][7]
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Caption: Hypothesized 5-HT2A receptor signaling pathway for a phenethylamine derivative.

Quantitative Data (Representative)
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No specific quantitative binding affinity or functional assay data for [2-Amino-1-(4-
Methoxyphenyl)Ethyl]Dimethylamine is readily available in published literature. The following
table presents representative data for other substituted phenethylamines at key neurological
targets to provide a comparative context for potential research.[6][7]

Compound ECso (nM) .
Target Ki (nM) Range Activity Type
Class Range
Substituted Partial/Full
5-HT2A Receptor ) 8-1,600 32 - 3,400 )
Phenethylamines Agonist
Substituted )
5-HT2C Receptor ) 110 - 3,500 N/A Variable
Phenethylamines
Substituted o
5-HT1A Receptor ) 710 - >5,000 N/A Low Affinity
Phenethylamines
o1 Adrenergic NBOMe ) .
o 300 - 900 N/A High Affinity
Receptor Derivatives
Norepinephrine
pinep Dimethyl- ) .
Transporter ) Variable ICs0 >1,000 Weak Inhibitor
ethylamines
(NET)
Serotonin _
Dimethyl- ) .
Transporter ) Variable ICs0 >1,000 Weak Inhibitor
ethylamines
(SERT)

Note: This data is illustrative and derived from structurally related but distinct molecules.[6][7] Ki
represents binding affinity, ECso represents functional potency, and ICso represents inhibitory
concentration. N/A indicates data not typically reported for this target/activity combination.

Experimental Protocols

The following are detailed, representative protocols for experiments commonly used to
characterize novel psychoactive compounds. These would need to be optimized for the specific
physical and chemical properties of [2-Amino-1-(4-Methoxyphenyl)Ethyl]Dimethylamine.

Protocol 1: Radioligand Receptor Binding Assay

© 2025 BenchChem. All rights reserved. 4 /11 Tech Support


https://www.benchchem.com/product/b113093?utm_src=pdf-body
https://www.benchchem.com/product/b113093?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/26318099/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12675387/
https://pubmed.ncbi.nlm.nih.gov/26318099/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12675387/
https://www.benchchem.com/product/b113093?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b113093?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

This protocol determines the binding affinity (Ki) of the test compound for a specific receptor
(e.g., human 5-HT2A) by measuring its ability to compete with a radiolabeled ligand.

Materials:

HEK293 cells stably expressing the human 5-HT2A receptor.
o Cell membrane preparation from the above cells.

o Radioligand: [3H]ketanserin (a 5-HT2A antagonist).

» Non-specific ligand: Mianserin.

e Test Compound: [2-Amino-1-(4-Methoxyphenyl)Ethyl]Dimethylamine, dissolved in DMSO
and serially diluted.

o Assay Buffer: 50 mM Tris-HCI, pH 7.4.

e 96-well microplates.

o Glass fiber filters (e.g., Whatman GF/B).
 Scintillation fluid and liquid scintillation counter.
Methodology:

 Membrane Preparation: Homogenize receptor-expressing cells in ice-cold buffer and
centrifuge to pellet membranes. Resuspend the pellet in fresh buffer. Determine protein
concentration using a BCA or Bradford assay.

e Assay Setup: In a 96-well plate, add the following to each well:
o 50 pL Assay Buffer (for total binding).
o 50 pL Mianserin (10 uM final concentration, for non-specific binding).
o 50 pL of serially diluted test compound.

o Add Radioligand: Add 50 pL of [3H]ketanserin (e.g., 1 nM final concentration) to all wells.
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Add Membranes: Add 100 pL of the membrane preparation (e.g., 10-20 ug protein) to each
well to initiate the binding reaction.

Incubation: Incubate the plate at room temperature (e.g., 25°C) for 60 minutes with gentle
agitation.

Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell
harvester. Wash each filter 3 times with ice-cold assay buffer to remove unbound
radioligand.

Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and allow
to equilibrate. Count the radioactivity (in counts per minute, CPM) using a liquid scintillation
counter.

Data Analysis:
o Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
o Plot the percentage of specific binding against the log concentration of the test compound.

o Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad
Prism) to determine the I1Cso value.

o Calculate the Ki value using the Cheng-Prusoff equation: Ki = 1Cso / (1 + [L]/Ka), where [L]
is the concentration of the radioligand and Ka is its affinity for the receptor.
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Prepare Reagents:
- Test Compound Dilutions
- Radioligand
- Receptor Membranes

:

Plate Assay Components:
- Buffer / Non-specific Ligand
- Test Compound
- Radioligand
- Membranes

Incubate
(e.g., 60 min at 25°C)

Harvest & Filter
(Separate bound from free ligand)

Scintillation Counting
(Quantify radioactivity)

Data Analysis:
- Calculate Specific Binding
- Plot Dose-Response Curve
- Determine IC50 & Ki

Click to download full resolution via product page

Caption: Experimental workflow for a radioligand receptor binding assay.
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Protocol 2: Synaptosomal Neurotransmitter Uptake Assay

This protocol measures the ability of the test compound to inhibit the reuptake of
neurotransmitters (e.g., serotonin) into isolated nerve terminals (synaptosomes).

Materials:

e Rat brain tissue (e.g., striatum for dopamine, cortex for serotonin/norepinephrine).
e Sucrose Buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4).

» Krebs-Ringer Buffer.

o Radiolabeled Neurotransmitter: [3H]Serotonin ([3H]5-HT).

o Uptake Inhibitor Control: Fluoxetine (for SERT).

e Test Compound: [2-Amino-1-(4-Methoxyphenyl)Ethyl]Dimethylamine, dissolved in DMSO
and serially diluted.

o Glass-Teflon homogenizer, centrifuges.
 Liquid scintillation counter.
Methodology:

e Synaptosome Preparation:

o Dissect the brain region of interest on ice.

[e]

Homogenize the tissue in ice-cold Sucrose Buffer.

o

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min) to remove nuclei and
debris.

o

Centrifuge the resulting supernatant at high speed (e.g., 17,000 x g for 20 min) to pellet
the crude synaptosomal fraction (P2).

o

Resuspend the P2 pellet in Krebs-Ringer Buffer and determine protein concentration.
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o Uptake Assay:

o

Pre-warm synaptosome aliquots to 37°C for 5 minutes.

[¢]

Add the test compound (at various concentrations) or the control inhibitor (e.g., Fluoxetine)
and pre-incubate for 10 minutes at 37°C.

[¢]

Initiate uptake by adding [3H]5-HT (e.g., 10 nM final concentration).

[¢]

Incubate for a short period (e.g., 5 minutes) at 37°C.

[e]

Set up parallel tubes on ice to determine non-specific uptake.
e Termination and Wash:

o Terminate the uptake reaction by adding 3 mL of ice-cold buffer and immediately filtering
through glass fiber filters.

o Wash the filters rapidly with more ice-cold buffer.
e Quantification:

o Place filters in scintillation vials, add scintillation fluid, and quantify radioactivity using a
scintillation counter.

o Data Analysis:
o Calculate specific uptake: Uptake at 37°C (CPM) - Uptake on ice (CPM).

o Determine the percentage inhibition of specific uptake for each concentration of the test
compound relative to the vehicle control.

o Plot the percent inhibition against the log concentration of the test compound and use non-
linear regression to calculate the 1Cso value.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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